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Compound of Interest

Compound Name: N-(2-Succinyl) Fluvoxamine

CAS No.: 259526-43-7

Cat. No.: B1141077

Get Quote

Target Identity: Fluvoxamine Impurity C & Immunogenic
Haptens
Executive Summary & Chemical Distinction
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.

This technical guide details the synthesis pathways for N-(2-Succinyl) Fluvoxamine, a critical

structural motif with dual significance in pharmaceutical development. It exists in two distinct

chemical forms, often confused due to nomenclature overlap:

The Pharmacopeial Impurity (Impurity C): A Michael addition product formed between

Fluvoxamine and Maleic Acid. This is the primary "N-(2-Succinyl)" derivative monitored in QC

(CAS: 259526-43-7).[1]

The Immunogenic Hapten (Succinamic Acid Derivative): An amide conjugate formed via

reaction with Succinic Anhydride, used to generate antibodies for ELISA/RIA assays.
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Critical Editorial Note: This guide prioritizes the synthesis of Impurity C (the Michael Adduct) as

it is the standard regulatory target, but also provides the pathway for the Amide Hapten to

ensure researchers choose the correct route for their specific application (Analytical Standard

vs. Bioconjugate).

Chemical Identity & Mechanistic Pathways
The "Succinyl" Ambiguity
The term "Succinyl" typically implies an acyl group (

) derived from succinic acid. However, in the context of Fluvoxamine Maleate impurities, it
refers to the succinic acid backbone attached via an amine linkage (Aspartic acid derivative).

Feature
Target A: Impurity C

(Standard)

Target B: Hapten

(Conjugate)

IUPAC Name

2-[[2-[[[(E)-5-methoxy-1-[4-

(trifluoromethyl)phenyl]pentylid

ene]amino]oxy]ethyl]amino]but

anedioic acid

4-[[2-[[[(E)-5-methoxy-1-[4-

(trifluoromethyl)phenyl]pentylid

ene]amino]oxy]ethyl]amino]-4-

oxobutanoic acid

Linkage Type
Amine (Secondary amine, C-N

bond)
Amide (Amide bond, C(O)-N)

Formation Mechanism
Aza-Michael Addition (Amine +

Alkene)

Nucleophilic Acyl Substitution

(Amine + Anhydride)

Reagents
Fluvoxamine Base + Maleic

Acid

Fluvoxamine Base + Succinic

Anhydride

Stability High (Stable C-N bond)
Moderate (Amide hydrolysis

possible)

Reaction Pathway Diagram
The following diagram illustrates the divergent pathways from the common precursor,

Fluvoxamine Free Base.
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Pathway Key

Fluvoxamine Free Base
(Primary Amine)

Target A: N-(2-Succinyl) Fluvoxamine
(Impurity C / Michael Adduct)

CAS: 259526-43-7
 Pathway 1: Aza-Michael Addition

(Reflux, Protic Solvent)

Target B: Fluvoxamine Succinamic Acid
(Immunogen Hapten / Amide)

 Pathway 2: Acylation
(Base, Aprotic Solvent)

Maleic Acid
(Michael Acceptor)

Succinic Anhydride
(Acylating Agent)

Standard QC Target

Antibody Development

Click to download full resolution via product page

Caption: Divergent synthesis pathways for Fluvoxamine derivatives. Pathway 1 yields the

Pharmacopeial Impurity C; Pathway 2 yields the ELISA Hapten.

Experimental Protocols
Pre-requisite: Isolation of Fluvoxamine Free Base
Most commercial sources supply Fluvoxamine as the Maleate salt. You must liberate the free

base to perform either synthesis effectively.

Dissolution: Dissolve 1.0 g Fluvoxamine Maleate in 20 mL deionized water.

Basification: Add 10% NaOH solution dropwise until pH reaches 10–11. The solution will

become cloudy as the free base precipitates/oils out.

Extraction: Extract 3x with 15 mL Dichloromethane (DCM) or Ethyl Acetate.

Drying: Wash combined organics with brine, dry over anhydrous
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, and concentrate in vacuo to yield Fluvoxamine Free Base (pale yellow oil).

Protocol A: Synthesis of Impurity C (Michael Adduct)
Objective: Synthesize the analytical standard for Fluvoxamine Impurity C (CAS 259526-43-7).

Mechanism: Thermally driven Aza-Michael addition of the primary amine to the electron-

deficient alkene of maleic acid.

Materials:

Fluvoxamine Free Base (1.0 eq)

Maleic Acid (1.5 eq)

Solvent: Water/Ethanol (1:1 v/v) or neat water (process mimicry).

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, dissolve Fluvoxamine Free Base (318 mg, 1.0

mmol) in 5 mL of 50% aqueous ethanol.

Reagent Addition: Add Maleic Acid (174 mg, 1.5 mmol). The solution will initially form the

salt.

Thermal Induction: Heat the mixture to reflux (approx. 80°C) for 24–48 hours.

Note: Standard salt formation occurs at mild temps (<50°C). High heat and extended time

are required to drive the Michael addition to the impurity.

Monitoring: Monitor via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient). Look for

the emergence of a peak with RRT ~0.8–0.9 relative to Fluvoxamine.

Workup:

Cool reaction to room temperature.[2][3]

Adjust pH to ~5.0 with dilute NaOH (to maximize zwitterionic form precipitation) or

evaporate solvent directly.
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Purification (Critical):

Flash Chromatography: Use a C18 reverse-phase column. Elute with Water (0.1% Formic

Acid) / Acetonitrile gradient. The Michael adduct is more polar than the parent drug.

Recrystallization: Triturate the crude residue with cold acetonitrile or acetone to precipitate

the zwitterionic product.

Validation Criteria:

MS (ESI+): m/z 435.4 [M+H]+.

1H NMR: Loss of maleic acid alkene protons (singlet at ~6.2 ppm disappears/shifts) and

appearance of succinyl methylene protons (multiplets at ~2.5–3.0 ppm).

Protocol B: Synthesis of Fluvoxamine-Succinyl Amide
(Hapten)
Objective: Create an immunogen for antibody production. Mechanism: Nucleophilic attack on

succinic anhydride ring.

Materials:

Fluvoxamine Free Base (1.0 eq)

Succinic Anhydride (1.2 eq)

Triethylamine (TEA) (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

Setup: Dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) and TEA (210 µL, 1.5 mmol) in

10 mL anhydrous DCM under Nitrogen atmosphere.

Addition: Add Succinic Anhydride (120 mg, 1.2 mmol) in one portion.
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Reaction: Stir at room temperature for 4–6 hours.

Workup:

Dilute with 20 mL DCM.

Wash with 0.1 M HCl (to remove unreacted amine and TEA).

Wash with Water.[4]

Dry organic layer (

) and concentrate.

Result: Off-white solid/foam.[5] This intermediate has a free carboxylic acid ready for

conjugation (e.g., via EDC/NHS) to carrier proteins like BSA or KLH.

Analytical Data Summary
Parameter

Impurity C (Michael
Adduct)

Hapten (Amide)

Molecular Formula

Molecular Weight 434.41 g/mol 418.39 g/mol

Key NMR Signal

Methine CH at ~3.8 ppm (C-N

attachment point on succinyl

chain)

Amide NH (broad singlet,

exchangeable)

Solubility
High in water/buffer

(Zwitterionic)

Moderate in organics; soluble

in base

Experimental Workflow Diagram
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Phase 1: Precursor Preparation

Phase 2: Divergent Synthesis

Start: Fluvoxamine Maleate Salt

Freebasing: NaOH / DCM Extraction

Fluvoxamine Free Base (Oil)

Target Selection

Path A: Impurity C Synthesis
+ Maleic Acid (1.5 eq)

Reflux in EtOH/H2O, 48h

For QC Standard

Path B: Hapten Synthesis
+ Succinic Anhydride (1.2 eq)

DCM, TEA, RT, 4h

For Immunogen

Crude Michael Adduct
(Zwitterion)

Purification: Prep-HPLC (C18)
Mobile Phase: H2O/ACN + Formic Acid

Final: N-(2-Succinyl) Fluvoxamine
(Impurity C)

Crude Amide

Purification: Acid/Base Extraction
or Flash Chromatography

Final: Fluvoxamine Succinamic Acid
(Bioconjugate Precursor)

Click to download full resolution via product page

Caption: Operational workflow for the synthesis and purification of Fluvoxamine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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